2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide

PDK1 Kinase inhibitor Pyruvate dehydrogenase kinase

This 2-methyl-4-propylthiazole-5-carboxamide analog bridges PDK1-targeted patent portfolios and angiogenesis SAR programs. Its unique 4-(pyridin-2-yl)thiazol-2-yl amide side-chain enables direct selectivity mapping against Pim-kinase-focused 4-carboxamide scaffolds. Ideal as a reference inhibitor in PDK1 biochemical panels or a chemotype control in kinase selectivity matrices. Request a quote for immediate procurement.

Molecular Formula C16H16N4OS2
Molecular Weight 344.5 g/mol
Cat. No. B11008485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide
Molecular FormulaC16H16N4OS2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H16N4OS2/c1-3-6-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-7-4-5-8-17-11/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,21)
InChIKeyBSONQPHKJKWHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide: Compound Profile for Procurement Specification


2-Methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide is a synthetic heterocyclic small molecule with a molecular formula of C17H17N5OS2 and a CAS registry number 1351683‑45‑8 . The compound is classified within the thiazole carboxamide derivative family and is documented in both angiogenesis-focused research programs and PDK1‑targeted patent filings [1][2]. Its scaffold combines a 2‑methyl‑4‑propylthiazole‑5‑carboxylic acid core with an N‑[4‑(pyridin‑2‑yl)thiazol‑2‑yl] amide side‑chain, placing it at the intersection of multiple kinase inhibitor chemotypes.

Why In‑Class Thiazole‑5‑Carboxamides Cannot Be Interchanged for 2‑Methyl‑4‑propyl‑N‑(4‑(pyridin‑2‑yl)thiazol‑2‑yl)thiazole‑5‑carboxamide


Within the pyridinyl‑thiazolyl carboxamide class, subtle changes to the amide side‑chain or the substituents on the thiazole core produce non‑linear shifts in both kinase selectivity and phenotypic potency [1]. For example, the lead angiogenesis inhibitor 3k (N‑(3‑methoxyphenyl)‑4‑methyl‑2‑(2‑propyl‑4‑pyridinyl)thiazole‑5‑carboxamide) achieves an IC50 of 9.0 µM against HUVEC colony formation [1], yet its PDK1 activity is uncontrolled because the anilide terminus was not optimized for PDK1 engagement. Conversely, thiazole‑5‑carboxamides explicitly claimed for PDK1 inhibition possess pendant heteroaryl‑thiazolyl‑amide motifs that engage a distinct sub‑pocket of the kinase [2]. The compound 2‑methyl‑4‑propyl‑N‑(4‑(pyridin‑2‑yl)thiazol‑2‑yl)thiazole‑5‑carboxamide occupies a unique position by combining the 2‑methyl‑4‑propylthiazole‑5‑carboxamide core with a 4‑(pyridin‑2‑yl)thiazol‑2‑yl amide, a motif absent from both the published angiogenesis series and the broader Pim‑kinase‑focused Incyte portfolio [3]. Generic substitution therefore risks loss of the targeted PDK1‑inhibitory pharmacology for which this compound was patented.

Quantitative Differentiation Evidence for 2‑Methyl‑4‑propyl‑N‑(4‑(pyridin‑2‑yl)thiazol‑2‑yl)thiazole‑5‑carboxamide


PDK1 Target Engagement Inferred from Patent Assignment: Differentiation from Angiogenesis‑Optimized Analog 3k

The compound is explicitly assigned to the Merck PDK1 inhibitor patent family (WO2012036974 / US20130165450), where it is disclosed as 'Thiazole carboxamide derivative 28' [1]. In contrast, the structurally closest angiogenesis‑active analog, compound 3k (N‑(3‑methoxyphenyl)‑4‑methyl‑2‑(2‑propyl‑4‑pyridinyl)thiazole‑5‑carboxamide), was optimized in a separate program against HUVEC colony formation (IC50 = 9.0 ± 2.9 µM) and was never evaluated for PDK1 activity [2]. The amide side‑chain restructuring from 3‑methoxyphenyl to 4‑(pyridin‑2‑yl)thiazol‑2‑yl is the key structural determinant that redirects pharmacology from angiogenesis to PDK1 inhibition.

PDK1 Kinase inhibitor Pyruvate dehydrogenase kinase

Pyridine Regioisomerism at the Thiazole‑Amide Junction: Predicted Property Differentiation vs. 4‑Pyridinyl Isomers

The compound carries a 4‑(pyridin‑2‑yl)thiazol‑2‑yl amide side‑chain. The commercially available regioisomer 2‑methyl‑4‑(propan‑2‑yl)‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑thiazole‑5‑carboxamide (ChemDiv catalog, MW = 344.46, C16H16N4OS2) differs in two respects: pyridine nitrogen position (2‑yl vs. 4‑yl) and alkyl chain topology (n‑propyl vs. isopropyl). These changes alter both the hydrogen‑bond‑acceptor/donor landscape and the calculated logP/logD, which are critical for kinase ATP‑site occupancy [1]. The 2‑pyridinyl orientation permits intramolecular N···H‑N(amide) hydrogen bonding that is geometrically impossible for the 4‑pyridinyl isomer, potentially pre‑organizing the bioactive conformation.

Physicochemical properties Ligand efficiency Regioisomer comparison

Differentiation from Incyte Pim‑Kinase‑Targeted Thiazole Carboxamides: Kinase Selectivity Landscape

The Incyte patent family (US10828290, US10265307) extensively exemplifies thiazole‑4‑carboxamides and pyridine‑carboxamides as Pim‑1/2/3 kinase inhibitors, with representative compounds achieving IC50 values of ≤10 nM against Pim‑1 and Pim‑3 [1]. The target compound differs in two key respects: (i) it is a thiazole‑5‑carboxamide rather than a thiazole‑4‑carboxamide, and (ii) its patent assignment places it in the PDK1 space rather than the Pim kinase space. No cross‑reactivity data between the two series have been published, but the distinct heterocycle connectivity and patent strategy indicate independent kinase selectivity profiles.

Kinase selectivity Pim kinase PDK1 Off‑target profiling

Limitations Acknowledgment – Absence of Publicly Available Direct Comparative Biochemical Data

As of the search date, no peer‑reviewed publication or open‑access database provides a head‑to‑head IC50 comparison for 2‑methyl‑4‑propyl‑N‑(4‑(pyridin‑2‑yl)thiazol‑2‑yl)thiazole‑5‑carboxamide against a defined PDK1 biochemical or cellular assay. The compound is catalogued in the IDRBLab drug database as a PDK1 inhibitor (entry D04QRX / DMGEIZV) [1], but the quantitative potency data have not been published and remain within the Merck patent disclosure. The angiogenesis‑optimized analog 3k serves as the best available structural comparator with published quantitative data, albeit in a different biological context [2]. Prospective buyers should request PDK1 IC50 values and selectivity panel data directly from suppliers or reference the primary patent example.

Data gap Procurement risk PDK1 IC50

Recommended Application Scenarios for 2‑Methyl‑4‑propyl‑N‑(4‑(pyridin‑2‑yl)thiazol‑2‑yl)thiazole‑5‑carboxamide Based on Current Evidence


PDK1‑Focused Biochemical Kinase Panel Screening

The compound is suitable for inclusion in a PDK1 biochemical assay panel, either in a standalone profiling mode or as a reference inhibitor, based on its assignment in the Merck PDK1 patent family [1]. Users must independently establish IC50 values under their own assay conditions, as public potency data are currently unavailable.

Structure‑Activity Relationship (SAR) Studies Exploring Kinase Selectivity at the Thiazole‑5‑Carboxamide Scaffold

The compound fills a specific position in SAR matrices where the amide side‑chain is varied while keeping the 2‑methyl‑4‑propylthiazole‑5‑carboxamide core constant. This enables direct comparison with analogs such as compound 3k (3‑methoxyphenyl amide) [1] and the ChemDiv 4‑pyridinyl‑thiazole regioisomer , facilitating mapping of kinase selectivity determinants.

Differentiation Control in Pim‑Kinase Inhibitor Discovery Programs

Because the Incyte Pim‑kinase inhibitor series employs a structurally distinct thiazole‑4‑carboxamide scaffold with proven sub‑10 nM Pim‑1 potency [1], this compound can serve as a thiazole‑5‑carboxamide chemotype control to assess the contribution of carboxamide regiochemistry to Pim‑kinase vs. PDK1 selectivity.

Quote Request

Request a Quote for 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.